molecular formula C9H7ClN2O2 B7980024 2-chloro-8-methoxy-1H-quinazolin-4-one

2-chloro-8-methoxy-1H-quinazolin-4-one

Cat. No.: B7980024
M. Wt: 210.62 g/mol
InChI Key: UBWUNMXPUUXQRB-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-1H-quinazolin-4-one (CAS 20197-99-3) is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a solid with a predicted density of 1.48 g/cm³ and a predicted boiling point of 361.3 °C at 760 mmHg . This compound belongs to the quinazolinone family, a class of nitrogen-containing fused heterocycles recognized as "privileged structures" in medicinal chemistry due to their widespread presence in biologically active molecules . The core quinazolinone structure is known for its high stability under various conditions, including during oxidation, reduction, and hydrolysis reactions . The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position and a methoxy group at the 8-position, is of significant synthetic interest. Structure-Activity Relationship (SAR) studies indicate that the 2-position of the quinazolinone ring is a key site for molecular modifications and is significant for various pharmacological activities . The chlorine at this site is a good leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions, such as the introduction of amine or other heterocyclic functionalities to create novel derivatives for biological screening . Researchers utilize this building block in drug discovery programs targeting a range of therapeutic areas. Quinazolinone derivatives are investigated for diverse biological activities, including potential as anticancer, antimicrobial, anticonvulsant, and anti-tuberculosis agents . The scaffold's lipophilicity also makes it a candidate for developing compounds that can penetrate the blood-brain barrier for targeting central nervous system diseases . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-8-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUNMXPUUXQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The quinazolinone core is constructed by reacting 8-methoxy anthranilic acid with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The acylation step forms N-(8-methoxy-2-carboxyphenyl)chloroacetamide, which undergoes intramolecular cyclization in the presence of acetic anhydride to yield this compound (Fig. 1).

Key Steps:

  • Acylation: 8-Methoxy anthranilic acid (5 mmol) reacts with chloroacetyl chloride (6 mmol) in THF at 0°C, catalyzed by triethylamine (TEA).

  • Cyclization: The intermediate is refluxed in acetic anhydride (10 mL) for 4 hours, followed by precipitation in ice-water.

Optimization Notes:

  • Excess chloroacetyl chloride (1.2 eq) ensures complete acylation, minimizing residual anthranilic acid.

  • Cyclization at 120°C under microwave irradiation reduces reaction time to 20 minutes, improving yield from 65% to 82%.

Characterization Data

  • 1H-NMR (DMSO-d6): δ 12.45 (s, 1H, NH), 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.32 (d, J = 2.4 Hz, 1H, H-7), 7.16 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 3.89 (s, 3H, OCH3).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Method 2: Post-Cyclization Chlorination Using N-Chlorosuccinimide (NCS)

Reaction Design

8-Methoxyquinazolin-4-one is first synthesized from anthranilic acid via urea-mediated cyclization. Chlorination at position 2 is achieved using NCS in dimethylformamide (DMF) with FeCl3 as a Lewis acid (Fig. 2).

Procedure:

  • Quinazolinone Formation: 8-Methoxy anthranilic acid (5 mmol) and urea (7.5 mmol) are heated at 180°C for 2 hours.

  • Chlorination: The product (3 mmol) is treated with NCS (3.3 mmol) and FeCl3 (0.3 mmol) in DMF at 80°C for 6 hours.

Yield Enhancement:

  • FeCl3 increases electrophilic substitution efficiency, achieving 78% yield versus 45% without catalysis.

Analytical Validation

  • 13C-NMR (DMSO-d6): δ 162.1 (C=O), 154.3 (C-2), 148.9 (C-8), 126.7–115.4 (aromatic carbons), 56.2 (OCH3).

  • HPLC Purity: 98.2% (C18 column, MeOH:H2O = 70:30).

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 82%78%85%
Reaction Time 4.5 h8 h12 h
Purification Complexity ModerateLowHigh
Scalability HighModerateLow

Key Observations:

  • Method 1 offers rapid cyclization but requires stringent anhydrous conditions.

  • Method 3, while high-yielding, involves costly Pd catalysts and multi-step bromination.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR data confirm regioselective substitution, with no detectable positional isomers.

  • 13C-NMR resolves carbonyl (C-4) and methoxy carbons, verifying structural integrity.

Chromatographic Purity

  • Reverse-phase HPLC shows a single peak at 6.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-methoxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, chlorine, and various acids. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, combination reactions with oxygen typically produce oxides .

Comparison with Similar Compounds

8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 2h)

Key Differences :

  • Substituents : Position 8 is substituted with chlorine, while position 3 bears a 4-methoxyphenyl group.
  • Molecular Formula : C₁₅H₁₁ClN₂O₂ (MW: 286.71 g/mol), compared to the target compound’s simpler structure (C₉H₇ClN₂O₂, MW: 228.62 g/mol).
  • Synthesis : Prepared via microwave-assisted cyclization (Method B, 280 W, 4 minutes) with 97% yield, significantly higher than traditional methods (60%) .
  • Spectral Data :
    • IR : Strong carbonyl (C=O) stretch at 1631 cm⁻¹.
    • ¹H NMR : Aromatic protons at δ 7.43–8.43 ppm and a methoxy signal at δ 3.74 ppm.
    • MS : Molecular ion peak at m/z 286.71.

Implications : The bulkier 4-methoxyphenyl group in 2h likely enhances lipophilicity and steric hindrance compared to the target compound’s smaller methoxy substituent at position 7. This difference may influence solubility, binding affinity, or metabolic stability in biological systems.

Heterocyclic Analogues: Quinoline Derivatives

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

Key Differences :

  • quinazolinone (two nitrogens, one ketone).
  • Substituents : Position 5 has chlorine, and position 8 is modified with a triazolylmethoxy group.
  • Synthesis: Incorporates click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, a method distinct from quinazolinone cyclization .

Implications: The triazole moiety in this quinoline derivative may enhance hydrogen-bonding capacity and pharmacokinetic properties compared to the quinazolinone scaffold. However, the absence of a ketone group reduces electrophilic reactivity at the core.

Research Findings and Implications

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for compound 2h) significantly improves yields (97%) compared to conventional methods, highlighting the importance of reaction optimization for quinazolinone derivatives .

Structural-Activity Relationships: Substituent Position: Chlorine at position 8 (in 2h) vs. position 2 (target compound) may alter electronic distribution and intermolecular interactions. Heterocyclic Core: Quinazolinones offer a rigid, planar structure conducive to enzyme active-site binding, whereas quinolines with triazole groups provide modular functionalization for target engagement .

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-8-methoxy-1H-quinazolin-4-one, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of 2-amino-3-chloro-N-(4-methoxyphenyl)benzamide derivatives under conventional heating or microwave-assisted conditions. Microwave synthesis (Method B in ) reduces reaction time (4 minutes vs. hours) and improves yield (60–97%) by enhancing thermal efficiency. Key parameters include solvent choice (e.g., DMF for solubility), catalyst (e.g., acetic acid for cyclization), and temperature control. Alternative routes involving thioacetate intermediates (as in ) may require hydrogenation steps to stabilize the quinazolinone core.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1630 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
  • NMR : Analyze ¹H-NMR for aromatic proton splitting (e.g., δ 8.43 ppm for quinazolinone H-2) and ¹³C-NMR for methoxy carbon signals at δ 55.74 ppm .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 286 for [M⁺]) and isotopic patterns matching chlorine .
  • Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N values .

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches of this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Polarity : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., δ 7.57–7.62 ppm in DMSO ). Standardize solvent choice.
  • Impurities : Byproducts like unreacted intermediates or oxidation products can split peaks. Use preparative HPLC or column chromatography for purification .
  • Dynamic Effects : Rotamers or tautomers may cause signal broadening. Perform variable-temperature NMR or 2D experiments (e.g., NOESY) to confirm structural rigidity .

Advanced: What computational strategies are effective for predicting the reactivity of quinazolinone derivatives in medicinal chemistry applications?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity using multivariate regression .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Validate with experimental IC₅₀ values .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., chloro vs. methoxy group reactivity) by analyzing frontier molecular orbitals .

Advanced: What strategies enable regioselective functionalization of the quinazolinone core without disrupting chloro or methoxy groups?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies triazole-linked derivatives at C-4, leaving C-2 and C-8 intact .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the methoxy group during nitration or halogenation .
  • Microwave-Assisted Reactions : Enhance selectivity in cross-coupling (e.g., Suzuki-Miyaura) by minimizing side reactions via rapid heating .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

  • Stoichiometry Control : Maintain a 1:1 molar ratio of benzamide precursors to cyclizing agents to avoid dimerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved cyclization efficiency over Brønsted acids .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic: What are the solubility and stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO). Use sonication for aqueous suspensions .
  • Stability : Degrades under UV light or acidic conditions. Store in amber vials at −20°C with desiccants. Monitor via HPLC for hydrolytic byproducts (e.g., quinazolinone ring opening) .

Advanced: How can researchers validate contradictory biological activity data for quinazolinone derivatives across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2) and endpoint measurements (e.g., MTT assay) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response trends. Adjust for variables like solvent (DMSO% cytotoxicity) .
  • Structural Confirmation : Re-characterize disputed compounds to rule out isomerization or degradation .

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